3,4-Dibenzyloxycyclobut-3-ene-1,2-dione
Description
3,4-Dibenzyloxycyclobut-3-ene-1,2-dione is a derivative of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione), where the hydroxyl groups at the 3- and 4-positions are substituted with benzyloxy (-OCH₂C₆H₅) moieties . Squaric acid derivatives are characterized by their planar cyclobutene dione core, which exhibits strong electron-withdrawing properties and unique reactivity. The benzyloxy groups in this compound enhance lipophilicity and steric bulk, making it valuable as a synthetic intermediate in organic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C18H14O4 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3,4-bis(phenylmethoxy)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C18H14O4/c19-15-16(20)18(22-12-14-9-5-2-6-10-14)17(15)21-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
CJEMPPHWLBOPGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=O)C2=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional diversity of squaric acid derivatives is exemplified by substitutions at the 3,4-positions. Below is a detailed comparison of 3,4-dibenzyloxycyclobut-3-ene-1,2-dione with key analogs:
Substituent Effects on Physical and Chemical Properties
*Estimated based on squaric acid (C₄H₂O₄) and benzyloxy group (C₇H₇O) contributions.
Key Observations:
- Lipophilicity: Benzyloxy and butoxy derivatives exhibit higher lipophilicity than ethoxy or amino analogs, impacting solubility and membrane permeability in drug design.
- Reactivity: Amino-substituted derivatives (e.g., 3,4-diaminocyclobutene-dione) are more nucleophilic, enabling rapid conjugation with electrophiles , whereas alkoxy-substituted variants (e.g., diethoxy, diisopropoxy) are typically used in stepwise syntheses of squaramides .
- Thermal Stability : The diisopropoxy derivative’s low melting point (43–45°C) suggests lower thermal stability compared to sterically hindered analogs like dibenzyloxy .
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